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Compound of Interest

Compound Name: (E)-5-Decen-1-yne

Cat. No.: B15344802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(E)-5-Decen-1-yne is a chemical compound featuring both a double and a triple carbon-carbon

bond, classifying it as an enyne. This guide provides a detailed overview of its chemical and

physical properties, predicted spectral data, potential synthetic methodologies, and a

discussion of the general biological significance of the enyne functional group. Due to the

limited availability of specific experimental data for this compound, this document integrates

established chemical principles and data from related structures to offer a comprehensive

theoretical profile.

Chemical and Physical Properties
Quantitative data for (E)-5-Decen-1-yne is not readily available in the public domain. The

following table summarizes its basic molecular information and includes predicted physical

properties based on its structure and comparison with analogous compounds.
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Property Value Source

CAS Number 53963-07-8 [1]

Molecular Formula C₁₀H₁₆ [1][2]

Molecular Weight 136.24 g/mol [1]

Predicted Boiling Point ~170-180 °C

Predicted Density ~0.77-0.79 g/cm³

Predicted XlogP 3.7 [2]

Spectral Data (Predicted)
Detailed experimental spectra for (E)-5-Decen-1-yne are not currently published. However,

based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons adjacent to the

alkyne and alkene moieties, as well as for the aliphatic chain.

Proton Assignment
Predicted Chemical Shift
(ppm)

Multiplicity

H-1 (≡C-H) 2.0 - 2.3 t

H-2 (-CH₂-C≡) 2.2 - 2.5 m

H-3 (-CH₂-) 1.4 - 1.6 m

H-4 (-CH₂-C=) 2.0 - 2.2 m

H-5, H-6 (=CH-) 5.3 - 5.6 m

H-7 (-CH₂-) 1.9 - 2.1 m

H-8 (-CH₂-) 1.3 - 1.5 m

H-9 (-CH₃) 0.8 - 1.0 t
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¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield shifts of the sp-hybridized

carbons of the alkyne and the sp²-hybridized carbons of the alkene.

Carbon Assignment Predicted Chemical Shift (ppm)

C-1 (≡C-H) 68 - 72

C-2 (-C≡) 80 - 85

C-3, C-4, C-7, C-8 (Aliphatic -CH₂-) 20 - 40

C-5, C-6 (=CH-) 120 - 140

C-9 (-CH₂-) 13 - 15

C-10 (-CH₃) ~14

Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups in (E)-5-Decen-1-
yne.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

≡C-H stretch (terminal alkyne) 3300 - 3260 Strong, sharp

C≡C stretch 2140 - 2100 Weak to medium

C=C stretch (trans alkene) 1675 - 1665 Weak

=C-H bend (trans alkene) 970 - 960 Strong

C-H stretch (sp³) 2960 - 2850 Strong

Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z =

136. Key fragmentation patterns would likely involve cleavage at the allylic and propargylic
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positions, leading to characteristic fragment ions.

m/z Possible Fragment

136 [M]⁺

121 [M - CH₃]⁺

107 [M - C₂H₅]⁺

93 [M - C₃H₇]⁺

79 [M - C₄H₉]⁺

Experimental Protocols: Synthesis of (E)-5-Decen-1-
yne
A plausible and efficient synthetic route to (E)-5-Decen-1-yne is the Sonogashira coupling

reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal

alkyne and a vinyl halide.[3][4][5][6][7]

General Sonogashira Coupling Protocol
This protocol is a general representation and would require optimization for the specific

substrates.

Materials:

(E)-1-halo-1-octene (e.g., (E)-1-iodo-1-octene)

Ethynyltrimethylsilane or acetylene gas

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Amine base (e.g., triethylamine, diisopropylamine)

Anhydrous solvent (e.g., THF, DMF)
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Procedure:

To a dry, inert-atmosphere flask, add the palladium catalyst, copper(I) iodide, and the (E)-1-

halo-1-octene in the anhydrous solvent.

Add the amine base to the mixture.

Introduce the terminal alkyne (e.g., bubble acetylene gas through the solution or add

ethynyltrimethylsilane).

Stir the reaction mixture at room temperature or with gentle heating until the starting

materials are consumed (monitored by TLC or GC).

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

If a silyl-protected alkyne is used, a subsequent deprotection step with a fluoride source (e.g.,

TBAF) or base is necessary to yield the terminal alkyne.

Potential Biological Activity and Applications
While no specific biological activity has been reported for (E)-5-Decen-1-yne, the enyne moiety

is present in a variety of natural products and biologically active compounds.[8] Enynes have

been shown to exhibit a range of activities, including anti-inflammatory, anti-tumor, and anti-

parasitic properties.[3][8][9][10] The presence of both an alkene and an alkyne offers multiple

points for metabolic transformation or interaction with biological targets. The structural rigidity

and defined geometry of the enyne functional group can be advantageous in drug design for

optimizing binding to protein targets.
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Caption: General workflow for the synthesis of (E)-5-Decen-1-yne via Sonogashira coupling.
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Chemical Structure of
(E)-5-Decen-1-yne

Functional Groups:
- Terminal Alkyne

- Trans Alkene
- Alkyl Chain

Predicted NMR Spectra
(¹H and ¹³C) Predicted IR Spectrum Predicted Mass Spectrum

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15344802?utm_src=pdf-body-img
https://www.benchchem.com/product/b15344802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15344802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Logical flow from chemical structure to predicted spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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